![molecular formula C29H28Cl2N6O B11032052 [6-{[4-amino-6-(chloromethyl)-1,3,5-triazin-2-yl]amino}-4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl](phenyl)methanone](/img/structure/B11032052.png)

[6-{[4-amino-6-(chloromethyl)-1,3,5-triazin-2-yl]amino}-4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl](phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

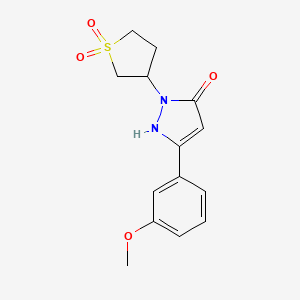

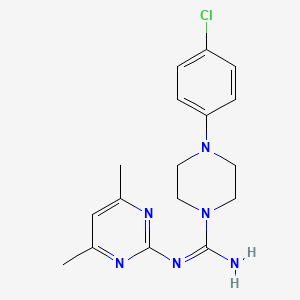

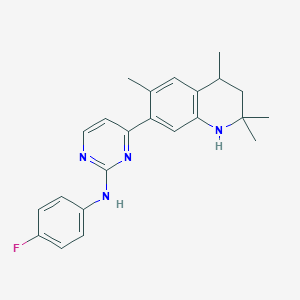

Beschreibung

Die Verbindung [6-{[4-Amino-6-(chlormethyl)-1,3,5-triazin-2-yl]amino}-4-(4-chlorphenyl)-2,2,4-trimethyl-3,4-dihydrochinolin-1(2H)-yl]methanon ist ein komplexes organisches Molekül, das mehrere funktionelle Gruppen aufweist, darunter Triazin-, Chinolin- und Chlorphenyl-Einheiten.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von [6-{[4-Amino-6-(chlormethyl)-1,3,5-triazin-2-yl]amino}-4-(4-chlorphenyl)-2,2,4-trimethyl-3,4-dihydrochinolin-1(2H)-yl]methanon umfasst typischerweise mehrstufige organische Reaktionen. Ein möglicher Syntheseweg beinhaltet:

Bildung des Triazinkerns: Der Triazinkern kann durch Reaktion von Cyanurchlorid mit geeigneten Aminen unter kontrollierten Bedingungen synthetisiert werden.

Synthese von Chinolinderivaten: Die Chinolineinheit kann durch Friedländer-Synthese hergestellt werden, die die Kondensation von Anilinderivaten mit Ketonen in Gegenwart saurer Katalysatoren beinhaltet.

Kupplungsreaktionen: Die Triazin- und Chinolinderivate werden dann mittels nucleophilen Substitutionsreaktionen gekuppelt, wobei die Chlormethylgruppe am Triazin mit der Aminogruppe am Chinolin reagiert.

Endgültige Assemblierung: Die endgültige Verbindung wird durch Einführung der Phenylmethanongruppe mittels einer Friedel-Crafts-Acylierungsreaktion zusammengefügt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des oben beschriebenen Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und Prinzipien der grünen Chemie umfassen, um Abfall und Energieverbrauch zu reduzieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-amino-6-(chloromethyl)-1,3,5-triazin-2-yl]amino}-4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone typically involves multi-step organic reactions. One possible synthetic route includes:

Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.

Quinoline Derivative Synthesis: The quinoline moiety can be prepared via Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts.

Coupling Reactions: The triazine and quinoline derivatives are then coupled using nucleophilic substitution reactions, where the chloromethyl group on the triazine reacts with the amino group on the quinoline.

Final Assembly: The final compound is assembled by introducing the phenylmethanone group through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an den Amino- und Chlormethylgruppen, eingehen, was zur Bildung der entsprechenden Oxide und Chloride führt.

Reduktion: Reduktionsreaktionen können die Triazin- und Chinolinringe angreifen und möglicherweise zur Bildung von Dihydroderivaten führen.

Substitution: Die Chlormethylgruppe ist hochreaktiv und kann nucleophile Substitutionsreaktionen mit verschiedenen Nucleophilen, wie z. B. Aminen und Thiolen, eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden typischerweise verwendet.

Substitution: Nucleophile Substitutionsreaktionen verwenden häufig Basen wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K₂CO₃), um die Reaktion zu erleichtern.

Hauptprodukte

Oxidation: Bildung von N-Oxiden und chlorierten Derivaten.

Reduktion: Bildung von Dihydroderivaten der Triazin- und Chinolinringe.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre vielfältigen funktionellen Gruppen ermöglichen vielfältige chemische Modifikationen, was sie wertvoll für die Entwicklung neuer Materialien und Katalysatoren macht.

Biologie

In der biologischen Forschung kann die potenzielle Bioaktivität der Verbindung untersucht werden. Die Triazin- und Chinolineinheiten sind bekannt für ihre pharmakologischen Eigenschaften, darunter antimikrobielle, antivirale und Antikrebsaktivität. Diese Verbindung könnte für ähnliche Anwendungen untersucht werden.

Medizin

In der pharmazeutischen Chemie könnte die Verbindung als Leitstruktur für die Medikamentenentwicklung dienen. Ihre strukturelle Komplexität und funktionelle Vielfalt machen sie zu einem vielversprechenden Kandidaten für die gezielte Ansteuerung verschiedener biologischer Pfade und Rezeptoren.

Industrie

In der Industrie könnte die Verbindung aufgrund ihrer potenziellen Stabilität und Reaktivität bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen verwendet werden. Sie könnte auch Anwendungen bei der Herstellung von Spezialchemikalien und Agrochemikalien finden.

Wirkmechanismus

Der Wirkmechanismus von [6-{[4-Amino-6-(chlormethyl)-1,3,5-triazin-2-yl]amino}-4-(4-chlorphenyl)-2,2,4-trimethyl-3,4-dihydrochinolin-1(2H)-yl]methanon hängt von seiner spezifischen Anwendung ab. Im biologischen Kontext könnte es mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder DNA interagieren. Der Triazinkern ist bekannt dafür, starke Wechselwirkungen mit nucleophilen Stellen zu bilden, während die Chinolineinheit mit DNA intercalieren kann und so möglicherweise zelluläre Prozesse stört.

Wirkmechanismus

The mechanism of action of 6-{[4-amino-6-(chloromethyl)-1,3,5-triazin-2-yl]amino}-4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or DNA. The triazine ring is known to form strong interactions with nucleophilic sites, while the quinoline moiety can intercalate with DNA, potentially disrupting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

[4-Amino-6-(chlormethyl)-1,3,5-triazin-2-yl]amino-Derivate: Diese Verbindungen teilen sich den Triazinkern und weisen eine ähnliche Reaktivität und potenzielle Bioaktivität auf.

Chinolinderivate: Verbindungen wie Chloroquin und Chinin, die ebenfalls die Chinolineinheit enthalten, sind bekannt für ihre Antimalariamittel-Eigenschaften.

Phenylmethanon-Derivate: Diese Verbindungen sind in der organischen Synthese und pharmazeutischen Chemie weit verbreitet, da sie eine vielseitige Reaktivität aufweisen.

Einzigartigkeit

Die Einzigartigkeit von [6-{[4-Amino-6-(chlormethyl)-1,3,5-triazin-2-yl]amino}-4-(4-chlorphenyl)-2,2,4-trimethyl-3,4-dihydrochinolin-1(2H)-yl]methanon liegt in der Kombination mehrerer Pharmakophore innerhalb eines einzigen Moleküls.

Eigenschaften

Molekularformel |

C29H28Cl2N6O |

|---|---|

Molekulargewicht |

547.5 g/mol |

IUPAC-Name |

[6-[[4-amino-6-(chloromethyl)-1,3,5-triazin-2-yl]amino]-4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C29H28Cl2N6O/c1-28(2)17-29(3,19-9-11-20(31)12-10-19)22-15-21(33-27-35-24(16-30)34-26(32)36-27)13-14-23(22)37(28)25(38)18-7-5-4-6-8-18/h4-15H,16-17H2,1-3H3,(H3,32,33,34,35,36) |

InChI-Schlüssel |

QYANFSXYRNKXJQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)NC4=NC(=NC(=N4)N)CCl)(C)C5=CC=C(C=C5)Cl)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11031971.png)

![N-[amino-[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene]-2,2-dimethylpropanamide](/img/structure/B11031980.png)

![1-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}-3-(4-methoxyphenyl)thiourea](/img/structure/B11031983.png)

![7-Amino-4-(4-nitrophenyl)-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazine-3-carbonitrile](/img/structure/B11031985.png)

![N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenoxyacetamide](/img/structure/B11031995.png)

![4,6,8-trimethyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine](/img/structure/B11032002.png)

![1-(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(3-methylphenyl)guanidine](/img/structure/B11032005.png)

![3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B11032012.png)

![2-(Phenoxymethyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11032020.png)

![1-{4-[2-(4-Chlorophenoxy)ethyl]piperazino}-2-propen-1-one](/img/structure/B11032025.png)

![N-{3-Methyl-4-oxo-3H4H5H6H7H8H9H-cyclohepta[D]pyrimidin-7-YL}prop-2-enamide](/img/structure/B11032030.png)